

Technical Guide: Structural Elucidation of 8-Ethylquinoline-3-carboxamide

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Compound of Interest

Compound Name: 8-Ethylquinoline-3-carboxamide

CAS No.: 71083-37-9

Cat. No.: B2789109

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Executive Summary & Strategic Context

In the development of quinoline-based kinase inhibitors (e.g., targeting ATM or NK3 receptors), the precise positioning of substituents governs potency and metabolic stability. The **8-ethylquinoline-3-carboxamide** scaffold presents a specific analytical challenge: distinguishing the 8-ethyl regioisomer from the thermodynamically likely 5-ethyl or 6-ethyl byproducts, and confirming the 3-carboxamide functionality against potential 2- or 4- isomers derived from ambiguous cyclization pathways.

This guide moves beyond basic characterization, employing a Self-Validating Analytical System that cross-references synthetic origin with advanced spectroscopic correlations (2D NMR, HRMS) to eliminate structural ambiguity.

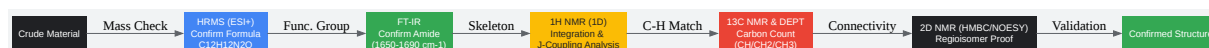
Synthetic Origin & Impurity Profile

Understanding the synthesis dictates the elucidation strategy. The most robust route to this scaffold typically involves the Gould-Jacobs reaction or a Vilsmeier-Haack cyclization starting from 2-ethylaniline.

- Precursor: 2-Ethylaniline (Defines the 8-position if cyclization occurs ortho to the amine).
- Critical Risk: Cyclization at the incorrect carbon or ring opening/re-closure events could lead to isomeric mixtures.
- Target Formula:
- Exact Mass: 200.0950 Da

The Self-Validating Analytical Workflow

The following workflow ensures that every structural claim is supported by orthogonal data.



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Figure 1: Step-by-step structural elucidation workflow ensuring orthogonal validation.

Primary Spectroscopic Characterization High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be indisputable.

- Method: ESI-TOF or Orbitrap (Positive Mode).
- Expected $[M+H]^+$: 201.1022 m/z.
- Validation Criteria: Mass error < 5 ppm.
- Fragment Ions: Look for loss of

(

) characteristic of primary amides, and loss of

(ethyl radical) in

Vibrational Spectroscopy (FT-IR)

Confirm the carboxamide functionality to rule out nitrile or ester intermediates.

- Amide I (C=O stretch): Strong band at 1660–1690 cm^{-1} .
- Amide II (N-H bend): Medium band at 1600–1620 cm^{-1} .
- N-H Stretch: Doublet pattern (asymmetric/symmetric) at 3150–3350 cm^{-1} (primary amide).

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the elucidation. The solvent of choice is DMSO-d₆ to ensure solubility and clear observation of exchangeable amide protons.

1H NMR Assignment (500 MHz, DMSO-d₆)

The quinoline ring protons are assigned based on chemical shift logic and coupling constants ().

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity (Hz)	Structural Logic
H-2	Ar-H (Pyridine)	9.15 – 9.30	Singlet (s) or doublet ()	Most deshielded due to N-atom and C=O anisotropy.
H-4	Ar-H (Pyridine)	8.70 – 8.90	Singlet (s)	Deshielded; typically a singlet if H-2 is singlet.
NH ₂	Amide	7.60 & 8.20	Broad Singlets (br s)	Diastereotopic due to restricted rotation; exchangeable with D ₂ O.
H-5	Ar-H (Benzene)	7.80 – 8.00	Doublet ()	Pseudo-ortho to N; often deshielded.
H-6	Ar-H (Benzene)	7.50 – 7.65	Triplet (t) / dd	Meta to ethyl; couples to H-5 and H-7.
H-7	Ar-H (Benzene)	7.60 – 7.75	Doublet ()	Diagnostic: Ortho to the 8-ethyl group.
H-8	Substituted	—	—	Absence confirms substitution at pos 8.
Ethyl-CH ₂	Aliphatic	3.20 – 3.40	Quartet ()	Deshielded by aromatic ring current.

Ethyl-CH ₃	Aliphatic	1.30 – 1.45	Triplet ()	Classic ethyl terminus.
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13C NMR & DEPT-135

- Carbon Count: Expect 12 distinct carbon signals.
- DEPT-135 Analysis:
 - Up (Positive): 5 CH signals (C-2, C-4, C-5, C-6, C-7) + 1 CH₃ (Ethyl).
 - Down (Negative): 1 CH₂ (Ethyl).
 - Invisible (Quaternary): C-3 (C=O attached), C-8 (Ethyl attached), C-4a, C-8a, C=O (Amide).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Definitive Proof: 2D NMR Correlations

To rigorously prove the 8-ethyl and 3-carboxamide positions, specific long-range correlations are required.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away. This bridges the "islands" of protons.

- Proof of 3-Carboxamide:
 - H-2 and H-4 must both show strong correlations to the Amide Carbonyl (C=O) (~165-168 ppm).
 - H-2 and H-4 should correlate to C-4a and C-8a (Quaternary bridgeheads).
- Proof of 8-Ethyl:
 - The Ethyl-CH₂ protons must correlate to C-8 (quaternary), C-7 (aromatic CH), and C-8a (bridgehead).

- Crucial: If the ethyl were at position 6, the CH₂ would correlate to two CH carbons (C-5 and C-7). At position 8, it correlates to only one CH (C-7) and one quaternary (C-8a).

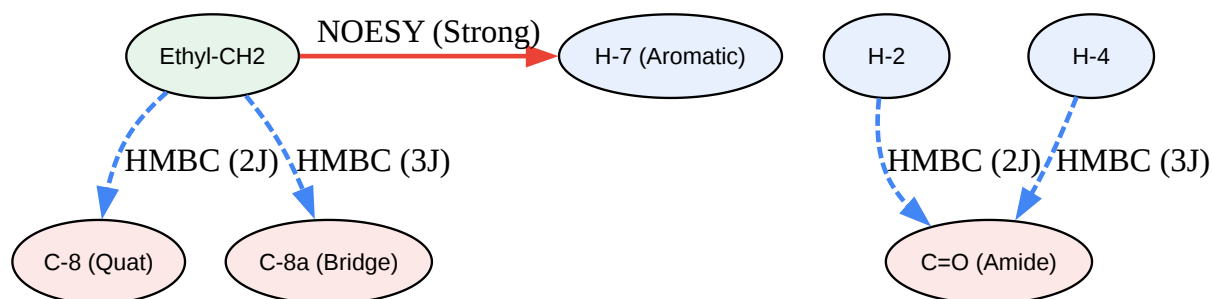
NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY provides spatial proximity data, acting as the final "geometric proof."

- The "Smoking Gun" Signal: A strong NOE cross-peak between the Ethyl-CH₂ protons and H-7.
- H-4 / H-5 Proximity: A cross-peak between H-4 and H-5 confirms the fusion of the rings and orientation.
- Amide / H-2 or H-4: Depending on rotamer population, amide protons may show NOE to H-2 or H-4.

Connectivity Logic Diagram

The diagram below illustrates the specific HMBC and NOESY correlations required to confirm the structure.



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Figure 2: Key HMBC (Blue/Dashed) and NOESY (Red/Solid) correlations establishing the 8-ethyl and 3-carboxamide positions.

Experimental Protocols

Sample Preparation for NMR

- Mass: Weigh 5–10 mg of the purified solid.
- Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).
 - Note: If solubility is poor, gently warm to 40°C. Avoid CDCl₃ if possible, as amide protons may broaden or disappear due to exchange or poor solvation.
- Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

NMR Acquisition Parameters (Standard 500 MHz)

- ¹H (1D): Pulse angle 30°, Relaxation delay (D1) ≥ 1.0s, Scans (NS) = 16.
- ¹³C (1D): Power-gated decoupling, D1 ≥ 2.0s (to detect quaternary carbons), NS ≥ 512.
- gHMBC: Optimize for long-range coupling
- gNOESY: Mixing time () = 300–500 ms.

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- PubChem Compound Record (Isomer Context)
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